![molecular formula C24H26ClN3O2S B126997 2-[4-Chlor-6-(4-Phenylanilino)pyrimidin-2-yl]sulfanyloctansäure](/img/structure/B126997.png)

2-[4-Chlor-6-(4-Phenylanilino)pyrimidin-2-yl]sulfanyloctansäure

Übersicht

Beschreibung

Dieses Enzym spielt eine entscheidende Rolle bei der Biosynthese von pro-inflammatorischen Leukotrienen, was HZ52 zu einer wertvollen Verbindung in der Erforschung und Behandlung von entzündlichen und allergischen Erkrankungen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von HZ52 umfasst mehrere wichtige Schritte:

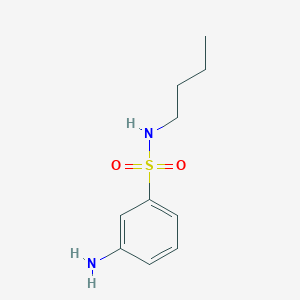

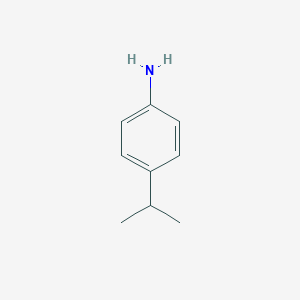

Bildung des Biphenyl-4-ylamino-Zwischenprodukts: Dieser Schritt beinhaltet die Reaktion von Biphenyl-4-amin mit geeigneten Reagenzien, um das Biphenyl-4-ylamino-Zwischenprodukt zu bilden.

Chlorpyrimidin-Bildung: Das Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Chlorpyrimidin umgesetzt, um das Chlorpyrimidin-Derivat zu bilden.

Thioether-Bildung: Das Chlorpyrimidin-Derivat wird weiter mit Octansäure umgesetzt, um das Endprodukt HZ52 zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von HZ52 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Massensynthese von Zwischenprodukten: Großtechnische Synthese des Biphenyl-4-ylamino-Zwischenprodukts und des Chlorpyrimidin-Derivats.

Optimierung der Reaktionsbedingungen: Sicherung optimaler Temperatur-, Druck- und Lösungsmittelbedingungen für jeden Reaktionsschritt.

Reinigung und Qualitätskontrolle: Reinigung des Endprodukts mithilfe von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) und Qualitätskontrolle, um Reinheit und Konsistenz zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

HZ52 durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: HZ52 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können HZ52 in reduzierte Formen umwandeln.

Substitution: HZ52 kann Substitutionsreaktionen eingehen, insbesondere am Chlorpyrimidin-Rest.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

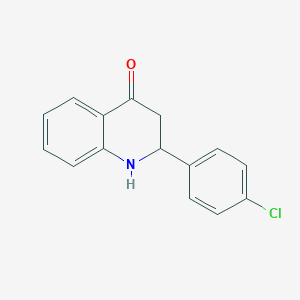

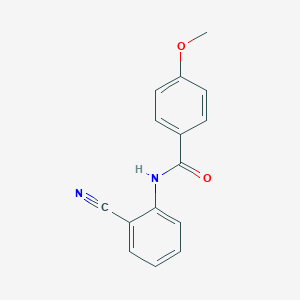

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

HZ52 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Als Werkzeug zur Untersuchung der Hemmung der 5-Lipoxygenase und der Biosynthese von Leukotrienen verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf polymorphkernige Leukozyten und seiner Rolle in entzündlichen Reaktionen.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen und allergischen Erkrankungen.

Industrie: Einsatz bei der Entwicklung von entzündungshemmenden Medikamenten und verwandten Verbindungen

Wirkmechanismus

HZ52 entfaltet seine Wirkung durch reversible Hemmung des Enzyms 5-Lipoxygenase. Diese Hemmung blockiert die Synthese von Leukotrienen, die pro-inflammatorische Mediatoren sind. Die molekularen Zielstrukturen umfassen das aktive Zentrum der 5-Lipoxygenase, und die beteiligten Pfade sind diejenigen, die mit der Leukotrienbiosynthese zusammenhängen .

Wissenschaftliche Forschungsanwendungen

HZ52 has a wide range of scientific research applications:

Chemistry: Used as a tool to study the inhibition of 5-lipoxygenase and the biosynthesis of leukotrienes.

Biology: Investigated for its effects on polymorphonuclear leukocytes and its role in inflammatory responses.

Medicine: Potential therapeutic applications in treating inflammatory and allergic disorders.

Industry: Utilized in the development of anti-inflammatory drugs and related compounds

Wirkmechanismus

Target of Action

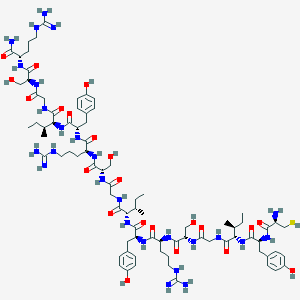

The primary targets of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid are the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARα and PPARγ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound interacts with its targets, PPARα and PPARγ, by binding to them. This binding enhances the affinity of the receptors to their respective ligands. The interaction of the ligand with an anionic side chain of the receptor site neutralizes the positive charge on the ligand bound to the receptor . This interaction results in changes in gene expression, leading to various downstream effects.

Biochemical Pathways

The binding of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid to PPARα and PPARγ affects several biochemical pathways. These include pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The compound’s action on these pathways leads to its anti-inflammatory efficacy .

Pharmacokinetics

The compound’s hydrophobic character is expected to influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include potent dual PPARα/γ-agonist activity and potent dual 5-LO/mPGES-1-inhibitor activity . These activities result in anti-inflammatory efficacy, making 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid a promising drug candidate for the treatment of inflammatory diseases .

Biochemische Analyse

Biochemical Properties

2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is a potent, reversible inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are lipid compounds that play a crucial role in inflammatory and allergic responses. By inhibiting 5-lipoxygenase, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid effectively blocks the synthesis of leukotrienes, thereby attenuating inflammatory responses . This compound interacts with the enzyme by binding to its active site, preventing the conversion of arachidonic acid to leukotrienes.

Cellular Effects

The effects of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid on various cell types and cellular processes are profound. In human polymorphonuclear leukocytes, this compound significantly reduces the production of leukotriene B4, a potent chemoattractant involved in the recruitment of immune cells to sites of inflammation . Additionally, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid influences cell signaling pathways by modulating the activity of enzymes involved in the inflammatory response, leading to altered gene expression and reduced production of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid exerts its effects primarily through the inhibition of 5-lipoxygenase. The compound binds to the enzyme’s active site, blocking the access of its natural substrate, arachidonic acid . This inhibition prevents the formation of leukotrienes, which are key mediators of inflammation. Additionally, the compound may influence other signaling pathways and gene expression profiles, contributing to its overall anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of leukotriene production and a prolonged anti-inflammatory effect

Dosage Effects in Animal Models

The effects of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits leukotriene synthesis without causing significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is involved in metabolic pathways related to the biosynthesis of leukotrienes. The compound interacts with 5-lipoxygenase, an enzyme that catalyzes the conversion of arachidonic acid to leukotriene A4 This interaction disrupts the normal metabolic flux, leading to reduced levels of leukotrienes and subsequent attenuation of inflammatory responses

Transport and Distribution

Within cells and tissues, 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Once inside the cells, it accumulates in specific compartments where it exerts its inhibitory effects on 5-lipoxygenase. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with 5-lipoxygenase . This localization is facilitated by specific targeting signals or post-translational modifications that direct the compound to the appropriate cellular compartments. The precise subcellular distribution of the compound may vary depending on the cell type and experimental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of HZ52 involves several key steps:

Formation of the Biphenyl-4-ylamino Intermediate: This step involves the reaction of biphenyl-4-amine with appropriate reagents to form the biphenyl-4-ylamino intermediate.

Chloropyrimidine Formation: The intermediate is then reacted with chloropyrimidine under controlled conditions to form the chloropyrimidine derivative.

Thioether Formation: The chloropyrimidine derivative is further reacted with octanoic acid to form the final product, HZ52.

Industrial Production Methods

Industrial production of HZ52 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale synthesis of the biphenyl-4-ylamino intermediate and chloropyrimidine derivative.

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions for each reaction step.

Purification and Quality Control: Purification of the final product using techniques such as high-performance liquid chromatography (HPLC) and quality control to ensure purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

HZ52 undergoes several types of chemical reactions:

Oxidation: HZ52 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert HZ52 into reduced forms.

Substitution: HZ52 can undergo substitution reactions, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

BWA4C: Ein weiterer 5-Lipoxygenase-Hemmer mit unterschiedlicher molekularer Pharmakologie.

ZM230487: Ein strukturell unterschiedlicher Hemmer der 5-Lipoxygenase.

Hyperforin: Ein Naturstoff mit 5-Lipoxygenase-hemmender Aktivität.

Einzigartigkeit von HZ52

HZ52 ist aufgrund seiner günstigen molekularen Pharmakologie und seiner Wirksamkeit in vivo einzigartig. Im Gegensatz zu einigen anderen Inhibitoren wird die Hemmung der 5-Lipoxygenase durch HZ52 nicht durch erhöhten Peroxidtonus oder erhöhte Substratkonzentrationen beeinträchtigt. Es zeigt auch wenig Wirkung durch Zellreize oder Phospholipide, was es zu einem vielversprechenden Kandidaten für weitere Forschungs- und Therapieentwicklung macht .

Eigenschaften

IUPAC Name |

2-[4-chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNIGXYHGQLWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(2-hydroxy-4,5-dimethylphenyl)adamantane](/img/structure/B126944.png)

![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)